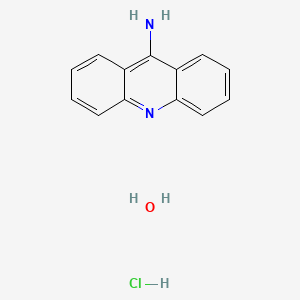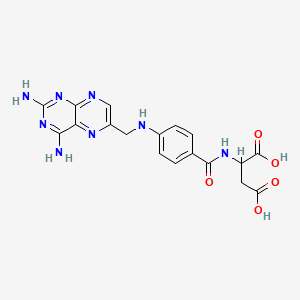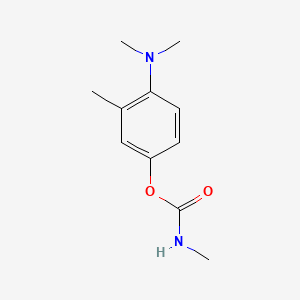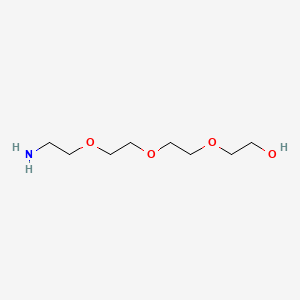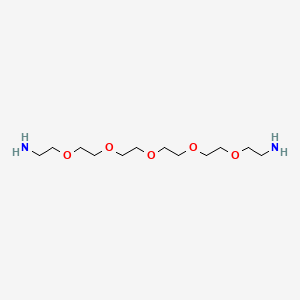
Tyrosyl-arginyl-isoleucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antho-riamide II is an inactive peptide from sea anemone Anthopleura elegantissima.
Scientific Research Applications
Amino Acid Synthetase Activities in Plants
- Tyrosyl-arginyl-isoleucinamide is related to amino acid synthetase activities in plants. A study found varying activities of tyrosyl-tRNA synthetase in different sections of developing pea roots, indicating its potential role in plant development (Cowles & Key, 1973).
Tyrosinase Inhibition and Applications
- Research has investigated synthetic inhibitors of tyrosinase, including tyrosyl and arginyl compounds. These inhibitors have applications in treating hyperpigmentation, as antibrowning agents, biological pesticides, and in treating diseases like Parkinson's and melanoma (Aragón Novoa et al., 2023).
Protein Incorporation in Brain Research
- In rat brain studies, tyrosyl and arginyl residues have been shown to incorporate into proteins. This has implications for understanding protein synthesis and modification in neural tissues (Barra et al., 1973).
Chemogenomic and Chemoproteomic Techniques
- Aryl fluorosulfates, engaging with tyrosine residues, are gaining utility in chemogenomic and chemoproteomic techniques. This is significant for drug discovery and biomedical research (Jones, 2018).
Tyrosyl Radical Sensitivity in Protein Structure
- High-field electron paramagnetic resonance (HF-EPR) spectroscopy has been used to study the sensitivity of tyrosyl radicals to the local electrostatic environment in proteins. This research aids in understanding the physicochemical properties of reactive radicals in proteins (Un et al., 2001).
tRNA Isoaccepting in Mice
- Studies on mice have examined the tRNA isoaccepting for tyrosine and arginine. This research helps in understanding the differences in tRNA and aminoacyl-tRNA synthetases due to aging (Frazer & Yang, 1972).
Thymopoietin Research
- The pentapeptide arginyl-lysyl-aspartyl-valyl-tyrosine, related to thymopoietin, was synthesized and shown to induce differentiation in murine prothymocytes. This highlights its potential in therapeutic applications (Goldstein et al., 1979).
Phosphotyrosine-dependent Signaling Networks
- Proteomic analysis of phosphotyrosine-based signaling in cell growth factors uses arginine-containing peptides. This approach is crucial for understanding cell signaling dynamics (Blagoev et al., 2004).
Nano-sized Magnetite Particles Research
- Amino acid-coated nano-sized magnetite particles, including tyrosine and arginine, have been synthesized and may have applications in biomedical and environmental areas (Tie et al., 2006).
Metabolomic Profile in Multiple Myeloma
- Metabolomic studies in multiple myeloma patients have shown changes in levels of amino acids including tyrosine and arginine, suggesting potential biomarkers for monitoring and managing the disease (Puchades-Carrasco et al., 2013).
properties
CAS RN |
139026-55-4 |
|---|---|
Product Name |
Tyrosyl-arginyl-isoleucinamide |
Molecular Formula |
C21H35N7O4 |
Molecular Weight |
449.5 g/mol |
IUPAC Name |
(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanamide |
InChI |
InChI=1S/C21H35N7O4/c1-3-12(2)17(18(23)30)28-20(32)16(5-4-10-26-21(24)25)27-19(31)15(22)11-13-6-8-14(29)9-7-13/h6-9,12,15-17,29H,3-5,10-11,22H2,1-2H3,(H2,23,30)(H,27,31)(H,28,32)(H4,24,25,26)/t12-,15-,16-,17-/m0/s1 |
InChI Key |
NIPHGHKMCXNAER-STECZYCISA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)N |
SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
YRI |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Antho-RIamide II Tyr-Arg-Ile-NH2 tyrosyl-arginyl-isoleucinamide |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



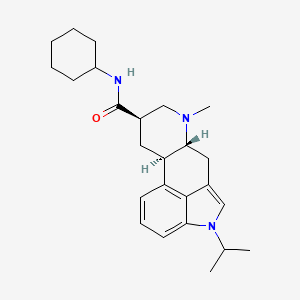
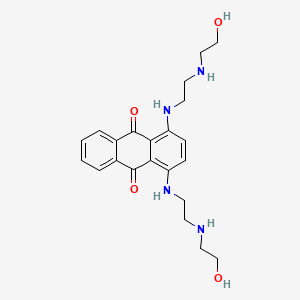
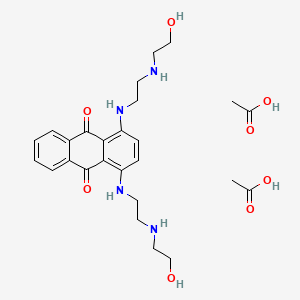
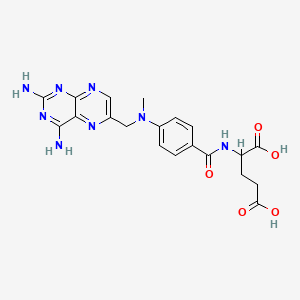
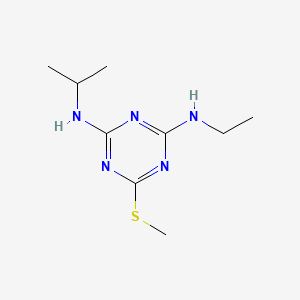
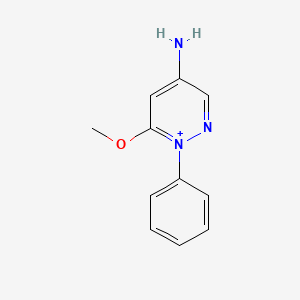
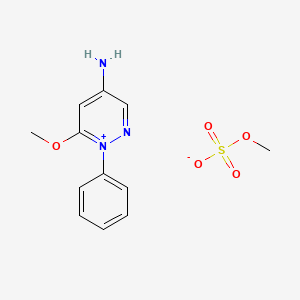
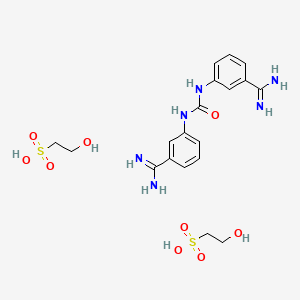
![4-amino-2,3-dihydroxy-N-[1-(8-hydroxy-1-oxo-3,4-dihydroisochromen-3-yl)-3-methylbutyl]hexanediamide](/img/structure/B1665976.png)
